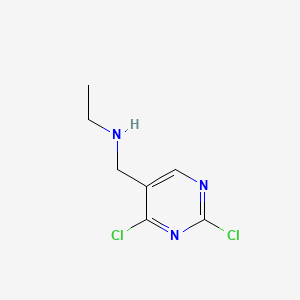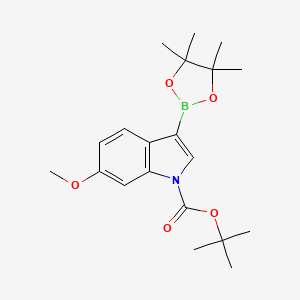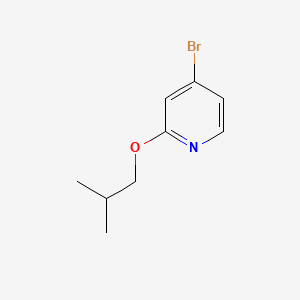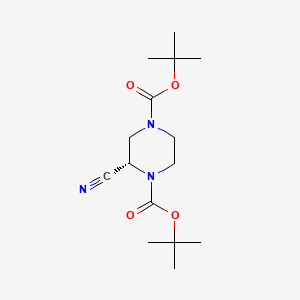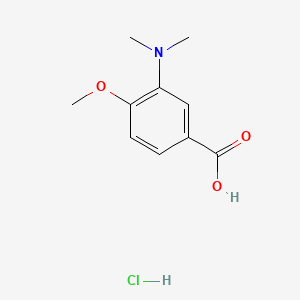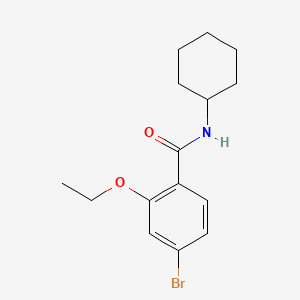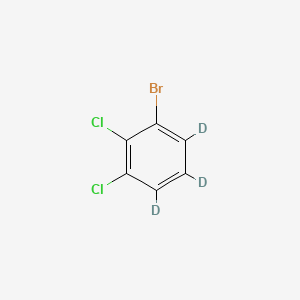
1-Bromo-2,3-diclorobenceno-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3-dichlorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-2,3-dichlorobenzene. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dichlorobenzene-d3 has several applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways due to its deuterium labeling.
Pharmacology: The compound is utilized in drug development to investigate the pharmacokinetics and metabolic profiles of pharmaceuticals.
Biology: It serves as a tool in biological studies to understand the behavior of deuterium-labeled compounds in biological systems.
Industry: In the industrial sector, it is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mecanismo De Acción
Target of Action
This compound is a deuterium-labeled version of 1-Bromo-2,3-dichlorobenzene , and its targets would likely be similar to those of the non-deuterated compound.
Mode of Action
It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . The deuterium atoms in 1-Bromo-2,3-dichlorobenzene-d3 could potentially alter its interaction with its targets, leading to changes in its biological activity.
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This could potentially affect the bioavailability of 1-Bromo-2,3-dichlorobenzene-d3.
Métodos De Preparación
The synthesis of 1-Bromo-2,3-dichlorobenzene-d3 involves the deuteration of 1-Bromo-2,3-dichlorobenzene. The process typically includes the following steps:
Deuteration Reaction: The starting material, 1-Bromo-2,3-dichlorobenzene, is subjected to a deuteration reaction using deuterium gas (D2) or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.
Purification: The resulting product is then purified using techniques such as distillation or chromatography to obtain the desired 1-Bromo-2,3-dichlorobenzene-d3 with high purity.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research and development purposes.
Análisis De Reacciones Químicas
1-Bromo-2,3-dichlorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction Reactions: Reduction of 1-Bromo-2,3-dichlorobenzene-d3 can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-Bromo-2,3-dichlorobenzene-d3 can be compared with other similar compounds such as:
1-Bromo-2,3-dichlorobenzene: The non-deuterated version, which is commonly used in organic synthesis and as a reagent in various chemical reactions.
1-Bromo-3,5-dichlorobenzene: Another brominated dichlorobenzene compound with different substitution patterns, leading to different chemical properties and reactivity.
3,4-Dichlorobenzyl bromide: A related compound with a bromomethyl group, used in different synthetic applications.
The uniqueness of 1-Bromo-2,3-dichlorobenzene-d3 lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic processes.
Propiedades
IUPAC Name |
1-bromo-2,3-dichloro-4,5,6-trideuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCZUVMQPUWSX-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)Cl)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)


